molecular formula C7H7ClO4S2 B1302019 4-(Methylsulfonyl)benzenesulfonyl chloride CAS No. 82964-91-8

4-(Methylsulfonyl)benzenesulfonyl chloride

Cat. No.: B1302019
CAS No.: 82964-91-8
M. Wt: 254.7 g/mol
InChI Key: TYJOQICPGZGYDT-UHFFFAOYSA-N
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Description

4-(Methylsulfonyl)benzenesulfonyl chloride is a high-value chemical reagent primarily employed as a key synthetic intermediate in organic and medicinal chemistry. Its principal application lies in nucleophilic substitution reactions, where it reacts efficiently with amines to generate sulfonamide derivatives [https://www.alfa.com/en/chemicals/4-methylsulfonyl-benzenesulfonyl-chloride/]. These sulfonamides are critical scaffolds in pharmaceutical research, particularly in the development of kinase inhibitors, as the methylsulfonyl-phenyl-sulfonamide moiety is a known privileged structure for targeting ATP-binding sites [https://pubmed.ncbi.nlm.nih.gov/12593655/]. The compound's mechanism of action as a reagent involves the electrophilic sulfur center of the sulfonyl chloride group, which is highly susceptible to attack by nucleophiles, leading to the formation of a new sulfur-nitrogen (S-N) bond. Beyond drug discovery, this reagent is also utilized in materials science for the synthesis of functionalized polymers and in chemical biology as a tool for protein modification, leveraging its reactivity with lysine residues. Researchers value this compound for its ability to introduce a sulfonamide functional group that can significantly alter the physicochemical properties, potency, and selectivity of lead molecules. Our product is supplied with guaranteed high purity to ensure consistent and reliable performance in sensitive research applications.

Properties

IUPAC Name

4-methylsulfonylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO4S2/c1-13(9,10)6-2-4-7(5-3-6)14(8,11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYJOQICPGZGYDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370617
Record name 4-(Methanesulfonyl)benzene-1-sulfonyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82964-91-8
Record name 4-(Methanesulfonyl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methanesulfonylbenzene-1-sulfonyl chloride
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Synthetic Methodologies and Chemical Transformations Involving 4 Methylsulfonyl Benzenesulfonyl Chloride

Advanced Synthetic Routes and Optimized Reaction Conditions for 4-(Methylsulfonyl)benzenesulfonyl Chloride

The synthesis of this compound, a key intermediate in organic synthesis, can be approached through various methodologies. While direct synthetic routes for this specific compound are not extensively detailed in readily available literature, analogous preparations of structurally similar sulfonyl chlorides provide insight into potential synthetic strategies.

Preparation via Reaction of 4-Aminobenzenesulfonyl Chloride with Methylsulfonyl Chloride

A plausible, though not explicitly documented, method for the synthesis of this compound could be conceptualized starting from 4-aminobenzenesulfonyl chloride. This would likely involve a multi-step process where the amino group is first converted into a sulfonylmethyl group. However, direct reaction with methylsulfonyl chloride is not a standard transformation for this purpose. A more conventional approach would involve diazotization of the amino group followed by a Sandmeyer-type reaction to introduce a different functional group that could then be converted to the methylsulfonyl moiety. Given the lack of specific literature on this direct reaction, this route remains speculative.

One-Pot Synthesis Approaches for Related Methylsulfonylated Compounds

One-pot syntheses are highly valued for their efficiency, reducing the need for intermediate purification steps and minimizing waste. For compounds related to this compound, one-pot procedures have been developed. For instance, a method for converting aromatic carboxylic acids into sulfonyl chlorides, followed by an in-situ amination to form sulfonamides, has been reported. princeton.edu This strategy leverages copper ligand-to-metal charge transfer for the initial conversion. princeton.edu Another example involves the synthesis of 1-sulfonylbicyclo[1.1.0]butanes from methyl sulfones and epichlorohydrin (B41342) in a one-pot process. nih.gov A patent describes a one-pot conversion of 4-toluenesulfonyl chloride to 4-methylsulfonyl methylbenzene, where the chlorosulfonyl group is transformed into a methylsulfonyl group. google.com These examples highlight the potential for developing efficient one-pot syntheses for this compound.

Role of Bases and Solvents in Reaction Efficiency

The choice of base and solvent is critical in the synthesis and subsequent reactions of sulfonyl chlorides. In sulfonylation reactions of alcohols, pyridine (B92270) is a commonly used solvent and base. libretexts.org However, alternative conditions using triethylamine (B128534) (Et3N) and a catalytic amount of RNMe2 (where R is an alkyl or arylalkyl group) in solvents like dichloromethane, 1,2-dichloroethane, or toluene (B28343) have been shown to improve reactivity and operability. google.com For the synthesis of sulfonamides from sulfonyl chlorides and amines, bases such as sodium carbonate, potassium carbonate, pyridine, or triethylamine are used to neutralize the hydrochloric acid formed during the reaction. researchgate.net The selection of the solvent can also significantly impact the reaction outcome; for instance, replacing acetonitrile (B52724) with other solvents was found to hamper product formation in certain sulfonyl chloride syntheses. researchgate.net The solvolysis of sulfonyl chlorides is also highly dependent on the solvent, with fluoroalcohol-containing solvents influencing the reaction rates. researchgate.net

Reaction Mechanisms of this compound in Organic Transformations

The reactivity of this compound is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This makes it susceptible to attack by a wide range of nucleophiles.

Nucleophilic Substitution Reactions with Various Nucleophiles (e.g., Amines, Alcohols, Thiols)

This compound, like other benzenesulfonyl chlorides, readily undergoes nucleophilic substitution reactions. wikipedia.org The electron-withdrawing nature of the 4-methylsulfonyl group is expected to enhance the electrophilicity of the sulfonyl chloride's sulfur atom, making it highly reactive towards nucleophiles.

Amines: Primary and secondary amines react with sulfonyl chlorides to form sulfonamides. vedantu.comlibretexts.org This reaction is the basis of the Hinsberg test for distinguishing between primary, secondary, and tertiary amines. libretexts.org The reaction proceeds through a nucleophilic attack of the amine on the sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. The sulfonamide derived from a primary amine is acidic and dissolves in aqueous base, while the sulfonamide from a secondary amine is not. libretexts.org

Alcohols: Alcohols react with sulfonyl chlorides, typically in the presence of a base like pyridine, to form sulfonate esters. libretexts.orglibretexts.org The reaction involves the attack of the alcohol's oxygen on the sulfur atom, with the base assisting in the removal of a proton. youtube.com This transformation is useful for converting the hydroxyl group into a good leaving group (sulfonate) for subsequent substitution or elimination reactions. libretexts.org The stereochemistry at the carbon bearing the hydroxyl group is retained during this process. libretexts.orglibretexts.org

Thiols: Thiols can be converted to sulfonyl chlorides through oxidative chlorination. organic-chemistry.org Conversely, sulfonyl chlorides can be reduced to thiols using reagents like zinc dust and sulfuric acid. orgsyn.org The reaction of sulfonyl chlorides with thiols is not as commonly reported as with amines and alcohols. However, it is plausible that under specific conditions, a reaction could occur at the sulfur atom of the sulfonyl chloride. A more common transformation is the oxidation of thiols to sulfonyl derivatives. nih.gov

The general mechanism for these nucleophilic substitution reactions involves the attack of the nucleophile on the electrophilic sulfur atom of the sulfonyl chloride, followed by the departure of the chloride leaving group.

Electrophilic Nature of the Sulfonyl Chloride Group in Chemical Reactions

The sulfonyl chloride group (—SO₂Cl) in this compound is characterized by a highly electrophilic sulfur atom. This electrophilicity arises from the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom bonded to the sulfur. These electronegative atoms create a significant partial positive charge on the sulfur atom, making it a prime target for attack by nucleophiles. wikipedia.org

This inherent reactivity allows the sulfonyl chloride to act as a potent electrophilic reagent in a variety of chemical transformations. wikipedia.org The reaction mechanism typically involves the nucleophilic attack on the sulfur atom, leading to the displacement of the chloride ion, which is an effective leaving group. This process is the foundation for the formation of sulfonamides and sulfonate esters. The electrophilic character of sulfonyl chlorides is a defining feature of their chemistry, enabling their use as key intermediates in organic synthesis. researchgate.net

Formation of Sulfonamides and Sulfones as Key Products

The electrophilic nature of this compound makes it a valuable reagent for the synthesis of sulfonamides and sulfones, two important classes of organic compounds.

Sulfonamide Synthesis: The most common application of sulfonyl chlorides is their reaction with primary or secondary amines to form sulfonamides. researchgate.net This reaction, a nucleophilic acyl substitution at the sulfur atom, typically proceeds in the presence of a base (like pyridine or triethylamine) to neutralize the hydrogen chloride (HCl) byproduct. researchgate.netresearchgate.net The reaction is highly efficient for producing a wide range of N-substituted sulfonamides from various aliphatic, aromatic, and heterocyclic amines. researchgate.netimist.ma

Table 1: Examples of Sulfonamide Synthesis Conditions

Amine Reactant Base Solvent Yield (%) Reference
Aniline Pyridine THF 100 researchgate.net
p-Toluidine Pyridine THF 100 researchgate.net
Aniline Triethylamine (TEA) THF 86 researchgate.net
Aniline Diethyl ether - 85 imist.ma

This table is interactive. Click on the headers to sort.

Sulfone Synthesis: Sulfones can be synthesized via Friedel-Crafts type reactions where the sulfonyl chloride acts as the electrophile in an electrophilic aromatic substitution reaction with an arene, catalyzed by a Lewis acid. asianpubs.org Another route involves the copper-catalyzed coupling of sulfonyl chlorides with arylboronic acids or sodium sulfinates. asianpubs.orggoogle.com These methods provide efficient pathways to diaryl sulfones and other functionalized sulfone derivatives.

Oxidation and Reduction Reactions

The sulfur atoms in both the methylsulfonyl and the benzenesulfonyl chloride groups of this compound are in their highest oxidation state (+6). Consequently, the compound is generally resistant to further oxidation under standard chemical conditions.

Conversely, the sulfonyl chloride moiety can undergo reduction. A primary transformation is the reduction to the corresponding sulfinic acid or its salt. This conversion is a key step in the synthesis of various organosulfur compounds. Several reducing agents can be employed for this purpose.

Table 2: Reducing Agents for Sulfonyl Chlorides

Reducing Agent Product Reference
Sodium sulfite (B76179) (Na₂SO₃) Sodium sulfinate google.com, chez-alice.fr
Zinc (Zn) dust Sulfinic acid chez-alice.fr
Sodium hydrogensulfite (NaHSO₃) Sodium sulfinate chez-alice.fr

This table is interactive. Click on the headers to sort.

The reduction with sodium sulfite is a widely used method, often carried out in an aqueous medium. google.com The resulting sulfinates are more stable than the free sulfinic acids and serve as versatile intermediates for further synthesis. chez-alice.frmdpi.com

Catalytic Approaches in the Synthesis and Application of Sulfonyl Chlorides

Catalysis plays a crucial role in enhancing the efficiency and scope of reactions involving sulfonyl chlorides. Both transition metal and Lewis acid catalysts are employed to facilitate key transformations.

Copper(I) catalysts have proven to be particularly effective in mediating sulfonylation reactions. These methods offer mild and efficient pathways for the formation of C–S and N–S bonds. A notable application is the copper(I)-catalyzed sulfonylation of amides using sulfonyl chlorides, which can proceed even in the presence of air. chez-alice.frresearchgate.net This approach is valued for its operational simplicity and tolerance of various functional groups, including those found in complex molecules. chez-alice.fr Copper-catalyzed methodologies have also been developed for the synthesis of aryl sulfones from arylboronic acids and for the direct sulfonylation of C-H bonds, highlighting the versatility of this catalytic system. asianpubs.orggoogle.com

Lewis acids are essential catalysts for Friedel-Crafts reactions, a fundamental method for forming carbon-carbon bonds with aromatic rings. nih.gov In the context of sulfonyl chlorides, Lewis acids such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) are used to catalyze the sulfonylation of arenes to produce diaryl sulfones. asianpubs.org

The mechanism involves the coordination of the Lewis acid to the chlorine atom of the sulfonyl chloride group. This coordination enhances the electrophilicity of the sulfur atom, activating the sulfonyl chloride for attack by the electron-rich aromatic ring. The reaction proceeds through an electrophilic aromatic substitution mechanism, ultimately forming a new C–S bond and yielding the corresponding sulfone. The choice of Lewis acid and reaction conditions can be tailored to optimize the yield and selectivity of the desired sulfone product.

Applications of 4 Methylsulfonyl Benzenesulfonyl Chloride in Advanced Chemical Synthesis

Utilization as a Versatile Reagent in Organic Synthesis

4-(Methylsulfonyl)benzenesulfonyl chloride is a highly valuable reagent in the field of organic synthesis, primarily functioning as a potent electrophile. Its utility stems from the presence of a reactive sulfonyl chloride (-SO₂Cl) functional group attached to a benzene ring that also bears a methylsulfonyl (-SO₂CH₃) group. The core reactivity of the molecule involves the sulfonyl chloride moiety, which readily reacts with nucleophiles. This reactivity allows for the introduction of the 4-(methylsulfonyl)benzenesulfonyl group into a wide array of organic molecules.

Amines, alcohols, and thiols are common nucleophiles that undergo substitution reactions with this compound, displacing the chloride ion to form sulfonamides, sulfonate esters, and thioesters, respectively. The presence of the second sulfonyl group (the methylsulfonyl group) modifies the electronic properties of the benzene ring, influencing the reactivity of the sulfonyl chloride and the characteristics of the resulting products. This dual-functionality makes it a strategic building block for creating complex molecules with specific electronic and solubility profiles, which is particularly advantageous in the development of pharmaceuticals and specialty chemicals. chemimpex.com

Synthesis of Sulfonamide Derivatives

The synthesis of sulfonamides is one of the most prominent applications of this compound. The sulfonamide functional group is a key structural component in a multitude of biologically active compounds. The reaction involves the attack of a nitrogen-based nucleophile, typically a primary or secondary amine, on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride and the formation of a stable sulfur-nitrogen bond. cbijournal.comwikipedia.org

The reaction between this compound and primary or secondary amines is a direct and efficient method for forming sulfonamides. cbijournal.com This reaction, a classic example of nucleophilic acyl substitution, is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct that is formed. nih.govekb.eg Commonly used bases include pyridine (B92270), triethylamine (B128534) (TEA), or aqueous alkali solutions like sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃). cbijournal.comekb.eg

The choice of solvent and base can be tailored to the specific substrates. For instance, reactions can be performed in solvents like tetrahydrofuran (THF) or dichloromethane. cbijournal.commdpi.com This fundamental reaction is analogous to the Hinsberg test, a chemical test used to distinguish between primary, secondary, and tertiary amines based on their reactivity with a benzenesulfonyl chloride. wikipedia.org A primary amine forms a sulfonamide that, due to the remaining acidic proton on the nitrogen, is soluble in alkali. A secondary amine forms an insoluble sulfonamide, while a tertiary amine generally does not react under these conditions. wikipedia.org

The synthesis of hetaryl sulfonamides involves the reaction of this compound with a heterocyclic amine, where the amino group is attached to a heterocyclic ring system. These compounds are of significant interest in medicinal chemistry due to the diverse biological activities they can exhibit. The synthesis follows the general principle of sulfonamide formation, where the heterocyclic amine acts as the nucleophile.

For example, various heterocyclic amines can be dissolved in a suitable solvent like ethanol, followed by the addition of the sulfonyl chloride and a base such as triethylamine. nih.gov The reaction mixture is then heated to facilitate the formation of the desired hetaryl sulfonamide. nih.gov This methodology has been used to synthesize a range of 1-(4-methylsulfonyl)-2-thione-4-aryl-5-Z-6-methyl and oxyalkyl-imidazoles. nih.gov An alternative modern approach involves the use of organozinc reagents derived from heteroaromatics, which can react with specialized sulfonyl chloride equivalents to form the desired products. nih.gov

Synthesis of Hetaryl Sulfonamides

Reactant 1 (Heterocyclic Amine)Reactant 2 (Sulfonyl Chloride)BaseReaction ConditionsProduct ClassReference
Tetrahydropyrimidinethione derivativesAryl sulfonyl chlorideTriethylamine70-80 °C for 1.5-2 h1-(4-Methylsulfonyl)-2-thione-4-aryl-5-Z-6-methyl and oxyalkyl-imidazoles nih.gov
(Het)Aryl-Zinc Reagent2,4,6-Trichlorophenyl chlorosulfate (TCPC)--78 °C to room temperature(Hetero)aryl Sulfonamides nih.gov

Amino acids, which contain a primary amino group, can also serve as nucleophiles in reactions with sulfonyl chlorides. This reaction leads to the formation of N-sulfonylated amino acids. The synthesis is typically carried out by reacting the amino acid with the sulfonyl chloride under basic conditions to ensure the amino group is deprotonated and thus sufficiently nucleophilic. nih.gov This derivatization is a useful strategy in peptide chemistry and for creating complex molecules with potential biological activity. For instance, essential amino acids like histidine and tryptophan have been successfully reacted with p-toluenesulfonyl chloride, a compound structurally similar to this compound, to yield the corresponding N-sulfonylated products. nih.gov

This compound and its analogs are instrumental in synthesizing novel sulfonamide derivatives built around specific molecular scaffolds. This approach is common in drug discovery to create hybrid molecules that combine the pharmacophoric features of a sulfonamide with another biologically active core.

A notable example is the synthesis of novel sulfonamide derivatives of trimetazidine, a drug used to treat angina pectoris. mdpi.com In this synthesis, 1-(2,3,4-trimethoxybenzyl)piperazine (the core structure of trimetazidine) is reacted with a sulfonyl chloride, such as methanesulfonyl chloride, in dichloromethane. The addition of triethylamine as a base facilitates the reaction, yielding the final piperazine-core sulfonamide. mdpi.com This synthetic strategy allows for the rapid and efficient creation of new chemical entities for biological screening. mdpi.com

Synthesis of a Novel Piperazine-Core Sulfonamide

Product NameStarting AmineStarting Sulfonyl ChlorideYieldMelting Point (°C)Reference
1-(Methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazineTrimetazidineMethanesulfonyl chloride93%125-127 mdpi.com

Development of Sulfones for Medicinal Chemistry Applications

Beyond sulfonamides, this compound is relevant to the synthesis of sulfones, a class of organosulfur compounds characterized by a sulfonyl group (-SO₂) bonded to two carbon atoms. The methyl sulfone group (MeSO₂) in particular is a highly valued substituent in medicinal chemistry. nih.govnamiki-s.co.jp Its inclusion in a drug candidate can improve key physicochemical properties; it is a strong electron-withdrawing group that can lower the basicity of nearby functional groups, reduce lipophilicity to enhance solubility, and slow down metabolic degradation. namiki-s.co.jp

While the direct conversion of the sulfonyl chloride group of this compound to a carbon-bound sulfone is less common than sulfonamide formation, related synthetic strategies can be employed. For instance, sulfonyl chlorides can be reduced to sodium sulfinates, which are then alkylated to form sulfones. A patented method describes taking 4-toluenesulfonyl chloride, reducing it with sodium sulfite (B76179) to generate sodium 4-methyl benzene sulfinate, and then reacting it with a methylating agent to produce the methyl sulfone. google.com The development of novel reagents and one-pot procedures starting from readily available methyl sulfones is an active area of research, highlighting the importance of this functional group in creating building blocks for medicinal chemistry. nih.govnih.gov

Application in the Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

This compound is a pivotal reagent in the synthesis of a variety of pharmaceutical intermediates and Active Pharmaceutical Ingredients (APIs). Its primary role is to introduce the 4-(methylsulfonyl)benzenesulfonamide moiety, a key structural feature in several therapeutic agents. This is typically achieved through the reaction of this compound with primary or secondary amines to form stable sulfonamide linkages.

One of the prominent applications of this compound is in the synthesis of selective COX-2 inhibitors, such as Celecoxib. While the final cyclization step to form the pyrazole ring of Celecoxib involves the reaction of a diketone with 4-sulfamidophenylhydrazine hydrochloride, the synthesis of this hydrazine intermediate relies on the use of a sulfonyl chloride. Specifically, an aniline derivative is reacted with this compound to produce the corresponding sulfonamide, which is then converted to the hydrazine.

Similarly, in the synthesis of the anticancer drug Pazopanib, a key intermediate is 5-amino-2-methylbenzenesulfonamide. nih.gov The manufacturing process of this intermediate involves the sulfamidation of an aniline precursor. The reaction of an appropriately substituted aniline with this compound provides the necessary sulfonamide group that is present in the final API. newdrugapprovals.org

The versatility of this compound extends to the preparation of other complex pharmaceutical molecules. For instance, it can be used to synthesize 5′-deoxy-5′-[4-(methylsulfonyl)benzenesulfonamido]thymidine, a modified nucleoside with potential applications in antiviral or anticancer research.

Table 1: Examples of Pharmaceutical Intermediates and APIs Synthesized Using this compound or its Derivatives
API/IntermediateTherapeutic ClassRole of this compound
Celecoxib Intermediate (4-sulfamidophenylhydrazine)Anti-inflammatory (COX-2 inhibitor)Introduces the benzenesulfonamide (B165840) group
Pazopanib Intermediate (5-amino-2-methylbenzenesulfonamide)Anticancer (Tyrosine kinase inhibitor)Forms the core sulfonamide structure
5′-deoxy-5′-[4-(methylsulfonyl)benzenesulfonamido]thymidineExperimental TherapeuticsCreates the sulfonamide linkage to the nucleoside

Role in Complex Molecule Construction and Scaffold Diversity

The reactivity of the sulfonyl chloride group makes this compound a valuable tool for the construction of complex molecular architectures and the generation of diverse chemical scaffolds. Its ability to react with a wide range of nucleophiles, particularly amines and alcohols, allows for the introduction of the 4-(methylsulfonyl)phenylsulfonyl group into various molecular frameworks.

A significant application in this context is its use in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). organic-chemistry.org In this approach, an azide-containing benzenesulfonamide derivative, prepared from this compound and an appropriate amino-azide, can be reacted with a diverse range of alkynes. nih.gov This methodology provides a highly efficient and modular route to a library of 1,2,3-triazole-containing benzenesulfonamides. nih.gov The resulting compounds possess a complex and rigid scaffold, which is often desirable in medicinal chemistry for optimizing interactions with biological targets. nih.gov

The introduction of the 4-(methylsulfonyl)benzenesulfonyl moiety can also influence the physicochemical properties of the resulting molecules, such as their solubility, lipophilicity, and metabolic stability. This allows chemists to fine-tune the properties of complex molecules to enhance their drug-like characteristics. The sulfonamide linkage is metabolically robust and can act as a hydrogen bond donor and acceptor, further contributing to the molecular diversity and potential for biological activity.

Table 2: Application of this compound in Scaffold Diversity
Synthetic StrategyResulting ScaffoldKey Features
Click Chemistry (CuAAC)1,2,3-Triazole-containing benzenesulfonamidesHigh efficiency, modularity, access to diverse libraries
Reaction with diaminesBis-sulfonamidesSymmetrical scaffolds with potential for chelation or bridging applications

Use in the Production of Dyes and Pigments

In the synthesis of dyes and pigments, sulfonyl chloride derivatives play a crucial role in introducing sulfonate or sulfonamide groups into chromophoric systems. These groups can significantly impact the solubility, color fastness, and affinity of the dye for a particular substrate. While direct examples of dyes synthesized from this compound are not extensively documented in readily available literature, its application can be inferred from the general synthesis of azo dyes and phthalocyanine pigments.

Azo dyes, which constitute a large class of synthetic colorants, are typically prepared via a diazotization-coupling reaction. rdd.edu.iqnih.gov An aromatic amine is first converted to a diazonium salt, which then reacts with a coupling component (e.g., a phenol or another amine) to form the azo compound. nih.gov To create a sulfonated azo dye, an aminosulfonic acid is often used as the diazonium salt precursor. Alternatively, a sulfonyl chloride can be used to introduce the sulfonate group onto one of the aromatic rings of the dye structure. This compound could be employed to react with an amino-functionalized chromophore to append the 4-(methylsulfonyl)benzenesulfonyl group, thereby modifying the dye's properties.

In the case of phthalocyanine pigments, which are known for their brilliant colors and high stability, derivatives are often synthesized to improve their dispersibility and prevent aggregation. researchgate.net This can be achieved by introducing bulky or functional groups onto the periphery of the phthalocyanine macrocycle. A common method involves the use of a substituted phthalic anhydride or phthalonitrile as a precursor. An amino-substituted phthalocyanine could be reacted with this compound to introduce the desired functional group.

Table 3: Potential Role of this compound in Dye and Pigment Synthesis
Dye/Pigment ClassPotential Synthetic RoutePurpose of the Sulfonyl Group
Azo DyesReaction with an amino-functionalized azo precursorModify solubility, enhance lightfastness
Phthalocyanine PigmentsPost-synthetic modification of an amino-substituted phthalocyanineImprove dispersibility, prevent aggregation

Potential in Polymer and Other Industrial Intermediates

The bifunctional nature of derivatives of this compound suggests their potential as monomers in the synthesis of high-performance polymers such as polyamides and polyimides. rsc.orgaidic.it These polymers are known for their excellent thermal stability, mechanical strength, and chemical resistance. The general synthesis of polyamides involves the polycondensation of a diamine with a diacid chloride. researchgate.net Similarly, polyimides are typically prepared in a two-step process from a diamine and a dianhydride. vt.edu A di-functionalized derivative of this compound, for example, a diaminophenyl sulfone, could serve as a monomer in these polymerization reactions. The incorporation of the sulfone group into the polymer backbone is known to enhance properties such as thermal stability and solubility.

Another emerging area of application for sulfur-containing organic compounds is as electrolyte additives in lithium-ion batteries. researchgate.net These additives can improve the performance and safety of the battery by forming a stable solid-electrolyte interphase (SEI) on the electrode surface. While specific research on this compound in this context is limited, related sulfonate and sulfone compounds have shown promise. The electrochemical properties of the 4-(methylsulfonyl)benzenesulfonyl group could potentially be leveraged to create additives that enhance the stability and efficiency of lithium-ion batteries.

Furthermore, this compound can serve as a precursor for other industrial intermediates. For example, reduction of the sulfonyl chloride group can yield the corresponding sulfinic acid or thiol, which are versatile building blocks in their own right.

Table 4: Potential Industrial Applications of this compound Derivatives
Application AreaPotential RoleAnticipated Benefit
High-Performance Polymers (Polyamides, Polyimides)As a monomer (in a di-functionalized form)Enhanced thermal stability and solubility of the polymer
Lithium-Ion BatteriesAs an electrolyte additiveImproved formation of the solid-electrolyte interphase (SEI)
Chemical SynthesisPrecursor to other industrial intermediatesAccess to a variety of sulfur-containing building blocks

Medicinal Chemistry and Biological Activity of 4 Methylsulfonyl Benzenesulfonyl Chloride Derivatives

Exploration of Derivatives in Antimicrobial Research

The sulfonamide functional group, a key feature of derivatives from 4-(methylsulfonyl)benzenesulfonyl chloride, is renowned for its broad-spectrum antibiotic activity. researchgate.net These compounds typically function by competitively inhibiting the enzyme dihydropteroate (B1496061) synthase, which is crucial for folate synthesis in microorganisms. researchgate.net This mechanism disrupts microbial growth and proliferation. The structural framework of this compound allows for the synthesis of novel sulfonamide derivatives with the potential for enhanced antimicrobial efficacy.

Activity Against Gram-Positive Bacteria

Derivatives of this compound have been investigated for their potential to combat Gram-positive bacteria, which are responsible for a wide array of infectious diseases. nih.gov The development of resistance to existing antibiotics by Gram-positive pathogens, such as Methicillin-resistant Staphylococcus aureus (MRSA), has created an urgent need for new therapeutic agents. nih.gov Research into novel quinolone derivatives, for instance, has shown that specific substitutions on the core structure can lead to potent activity against these challenging bacterial strains. nih.gov While direct studies on this compound derivatives are emerging, the principles of structure-activity relationships established for other sulfonamides and related compounds guide the design of new molecules targeting Gram-positive bacteria. For example, some novel 1,5-disubstituted indolin-2-one derivatives containing sulfonamide moieties have demonstrated promising activity against S. aureus. researchgate.net

Development of New Antibiotics and Lead Compounds

The quest for new antibiotics is a continuous effort in medicinal chemistry, driven by the rise of multidrug-resistant bacteria. nih.gov The scaffold provided by this compound is a valuable starting point for the development of novel antibiotic candidates. By modifying the peripheral chemical groups, chemists can fine-tune the pharmacological properties of the resulting molecules to enhance their activity and selectivity. The synthesis of benzenesulfonamide-bearing functionalized imidazole (B134444) derivatives, for example, has yielded compounds with strong antimicrobial activity against multidrug-resistant Mycobacterium abscessus. mdpi.com One such compound, bearing a 4-CF3 substituent, demonstrated more potent activity than some reference antibiotics. mdpi.com These findings highlight the potential of using this compound as a foundation for generating new lead compounds in the fight against infectious diseases.

Enzyme Inhibition Studies of Related Sulfonyl Compounds

The sulfonamide group is a well-established pharmacophore for the inhibition of various enzymes, most notably carbonic anhydrases. The unique electronic and structural properties of the sulfonyl group in derivatives of this compound make it an attractive candidate for designing potent and selective enzyme inhibitors.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that play a critical role in numerous physiological processes, including pH regulation and CO2 transport. mdpi.comnih.gov The inhibition of specific CA isoforms has therapeutic applications in conditions such as glaucoma, epilepsy, and cancer. mdpi.com Sulfonamides are the classical inhibitors of CAs, acting by binding to the zinc ion in the enzyme's active site. mdpi.com

Numerous studies have demonstrated the potent inhibitory activity of various sulfonamide derivatives against different CA isoforms. For instance, a series of synthesized sulfonamide derivatives showed significant inhibitory effects on carbonic anhydrase II, with some compounds exhibiting lower IC50 values than the standard drug acetazolamide. ingentaconnect.com Specifically, compounds with IC50 values as low as 2.02 μM have been identified. ingentaconnect.com The design of these inhibitors often involves a "tail approach," where different chemical moieties are appended to the sulfonamide core to enhance binding affinity and isoform selectivity. nih.gov

Below is a table summarizing the carbonic anhydrase inhibition data for a selection of benzenesulfonamide (B165840) derivatives, illustrating the impact of different structural modifications on inhibitory potency.

CompoundhCA I KI (nM)hCA II KI (nM)hCA IV KI (µM)hCA XII KI (nM)
1 68.462.81.155.4
2 458.1153.76.2113.2
3 123.588.92.578.1
4 211.7101.23.891.5
5 356.2115.44.9102.3
6 98.675.11.866.7
7 189.394.63.185.9

Data sourced from a study on mono-tailed sulfonamide inhibitors. acs.org

Exploration of Other Enzyme Targets

Beyond carbonic anhydrases, the sulfonamide scaffold is a versatile tool for targeting other enzymes. As previously mentioned, dihydropteroate synthase in bacteria is a primary target for sulfonamide antibiotics. researchgate.net The structural similarities between the natural substrate, p-aminobenzoic acid (PABA), and sulfonamides allow for competitive inhibition. researchgate.net

Furthermore, research has extended to other enzyme families. For example, sulfonyl hydrazone derivatives have been investigated as inhibitors of enoyl-ACP reductase (InhA), a key enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis. mdpi.com This highlights the broad potential of sulfonyl-containing compounds in drug discovery. The design of these inhibitors often relies on computational methods, such as molecular docking, to predict and optimize binding interactions with the target enzyme. mdpi.com

Design of Biologically Active Compounds and Pharmaceuticals

The design of biologically active compounds from a starting scaffold like this compound is a cornerstone of modern medicinal chemistry. nih.gov This process involves a combination of rational design, chemical synthesis, and biological evaluation to develop molecules with desired therapeutic properties. mdpi.com Strategies such as structure-based drug design and the use of computational tools are instrumental in this process. mdpi.com

The versatility of the this compound structure allows for the application of various design strategies. For example, the "tail approach" used in designing carbonic anhydrase inhibitors can be adapted to target other enzymes by modifying the appended chemical groups to match the specific topology of the target's active site. nih.gov Furthermore, the principles of bioisosteric replacement can be employed, where one functional group is replaced by another with similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic properties.

The synthesis of compound libraries based on the this compound core allows for high-throughput screening to identify initial "hit" compounds. researchgate.net These hits can then be optimized through iterative cycles of chemical modification and biological testing to produce "lead" compounds with improved activity and drug-like properties. researchgate.net This systematic approach has the potential to yield novel pharmaceuticals for a wide range of diseases.

Structure-Activity Relationship (SAR) Analysis of Sulfonamide Derivatives

The development of potent and selective therapeutic agents from this compound hinges on a detailed understanding of their structure-activity relationships (SAR). By systematically modifying the structure of its sulfonamide derivatives, researchers have been able to identify key features that govern their biological activity.

One study focused on benzenesulfonamide derivatives as inhibitors of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, a target for treating acute lung injury. nih.gov A series of analogues of the known TRPV4 antagonist RN-9893 were synthesized and evaluated. The research revealed that specific substitutions significantly enhanced inhibitory potency. For instance, compounds 1b and 1f showed a 2.9 to 4.5-fold increase in potency compared to the parent compound, RN-9893. nih.gov This suggests that the modifications in these analogues achieved a more favorable interaction with the TRPV4 channel.

CompoundIC50 (μM) against TRPV4 nih.gov
RN-9893 2.07 ± 0.90
1b 0.71 ± 0.21
1f 0.46 ± 0.08

In the context of anticancer agents, SAR analysis of alkylsulfonyl benzimidazole (B57391) derivatives identified that the nature of the substituent at the R1 position is crucial for activity. nih.gov Specifically, the presence of a fluoro-substituted benzyl (B1604629) group at this position was associated with higher anticancer activity against human breast cancer cells (MCF-7). nih.gov

Further SAR studies on inhibitors of the Keap1-Nrf2 protein-protein interaction explored the impact of substituents on a 1,4-bis(arylsulfonamido)-benzene scaffold. Replacing methoxy (B1213986) groups with methyl substituents on 4-fluorobenzyl derivatives led to a two-fold improvement in activity (IC50 of 0.91 μM vs. 0.45 μM). nih.gov However, introducing a bulkier 2,4,6-trimethylphenyl group was detrimental to potency (IC50 = 3.73 μM). nih.gov This indicates that while small, electron-donating groups are favorable, steric hindrance can negatively impact the binding affinity. nih.gov

Evaluation in Drug Design and Chemical Biology as Electrophilic Warheads

The sulfonyl chloride moiety (-SO₂Cl) of this compound is a potent electrophile, making the compound a valuable building block for creating targeted covalent inhibitors (TCIs). chemimpex.com In drug design, an electrophilic "warhead" is a reactive group incorporated into a molecule to form a stable, covalent bond with a specific nucleophilic amino acid residue (such as cysteine, lysine, or histidine) on a target protein. nih.govnih.gov This covalent interaction can lead to irreversible inhibition, offering advantages like high potency and prolonged duration of action. researchgate.net

The reactivity of the electrophilic warhead can be finely tuned. The electron-withdrawing character of heterocyclic rings or other substituents attached to the benzenesulfonyl scaffold can enhance the reactivity of the electrophile. nih.gov This principle is central to designing selective inhibitors, where the warhead's reactivity is optimized to react with the intended target while minimizing off-target reactions. nih.gov

Derivatives of benzenesulfonyl chlorides are used to create these TCIs. The design strategy often involves attaching the electrophilic sulfonyl group to a molecular scaffold that provides non-covalent binding affinity and directs the warhead to the desired location within the protein's binding site. nih.gov The 4-(methylsulfonyl) group on the parent compound can also influence the electronic properties and, consequently, the reactivity of the sulfonyl chloride warhead. Researchers have explored various sulfonyl derivatives, including vinyl sulfonyls and halomethyl carbonyls, as common warheads in covalent drug discovery. researchgate.net The development of novel warheads, such as the pentafluorobenzenesulfonamide (B3043191) (PFBS) moiety, highlights the ongoing effort to expand the toolbox for creating more specific and effective covalent drugs. scholaris.ca

Investigations into Anticancer Activity and Other Therapeutic Potentials

Derivatives of this compound have been the subject of extensive investigation for their potential as therapeutic agents, particularly in oncology.

Anticancer Activity: A wide range of sulfonamide derivatives synthesized from this parent compound has demonstrated significant antiproliferative effects across various cancer cell lines.

Benzimidazole Derivatives: A series of alkylsulfonyl 1H-benzo[d]imidazole derivatives showed notable cytotoxic potential against human breast cancer cells (MCF-7). nih.gov

Guanidine Derivatives: Certain 2-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)-1-phenylguanidines have been shown to be highly active against breast (MCF-7) and colon (HCT-116) cancer cell lines, with IC50 values in the low micromolar range (2.5–5 μM). researchgate.net

Pyrazolo[1,5-a] nih.govresearchgate.nettriazine Derivatives: Novel 4-benzenesulfonamide derivatives of pyrazolo[1,5-a] nih.govresearchgate.nettriazine exhibited potent activity against a panel of cancer cell lines. researchgate.net Compound 4 from this series was particularly effective against leukemia (IC50 = 0.32 μM) and colon cancer (IC50 = 0.49-0.89 μM). researchgate.net

Quinazoline Sulfonates: These compounds have shown strong, submicromolar anticancer activity against leukemia, colon cancer, pancreatic cancer, and glioblastoma, which was associated with a strong G2/M phase cell cycle arrest. nih.gov

Aryl Sulfonyl Derivatives: In a study using the MCF-7 cell line, newly synthesized aryl sulfonyl derivatives demonstrated a range of potencies, with compound H4 being the most potent (IC50 = 8.66 μg/mL) and H8 being the least potent (IC50 = 52.29 μg/mL). echemcom.com

Other Therapeutic Potentials: Beyond cancer, these derivatives have shown promise in other areas:

Anti-inflammatory and Analgesic Drugs: The parent compound serves as an intermediate in the synthesis of various pharmaceutical agents, including those for inflammation and pain. chemimpex.com

TRPV4 Inhibition: As mentioned previously, benzenesulfonamide derivatives have been developed as potent TRPV4 antagonists, which have therapeutic potential for treating acute lung injury. nih.gov

Antibacterial Activity: Some N-aryl sulfonyl derivatives have shown effectiveness against multidrug-resistant Gram-positive and Gram-negative bacteria. echemcom.com Benzimidazole-sulfonyl compounds, in particular, have exhibited good antibacterial activity, with MIC values ranging from 0.1 to 0.50 mg/mL. nih.gov

Derivative ClassCancer Cell Line(s)IC50 ValueSource
Guanidine DerivativesMCF-7, HCT-1162.5–5 μM researchgate.net
Pyrazolo[1,5-a] nih.govresearchgate.nettriazine (Cmpd 4)Leukemia0.32 μM researchgate.net
Pyrazolo[1,5-a] nih.govresearchgate.nettriazine (Cmpd 4)Colon Cancer0.49-0.89 μM researchgate.net
Aryl Sulfonyl (Cmpd H4)MCF-78.66 μg/mL echemcom.com
Aryl Sulfonyl (Cmpd H8)MCF-752.29 μg/mL echemcom.com

Interaction with Biological Systems and Molecular Targets

The therapeutic effects of this compound derivatives are mediated by their interaction with specific molecular targets within biological systems. The sulfonamide group, formed when the sulfonyl chloride reacts with an amine, is a key pharmacophore that can engage in crucial binding interactions, such as hydrogen bonding, with protein targets.

Several key molecular targets have been identified:

Bcl-2 Protein: Alkylsulfonyl benzimidazole derivatives have been identified as potent inhibitors of the B-cell lymphoma 2 (Bcl-2) protein. nih.gov Bcl-2 is a crucial regulator of apoptosis (programmed cell death), and its inhibition is a key strategy in cancer therapy to induce apoptosis in tumor cells. nih.gov

Carbonic Anhydrases (CAs): Sulfonamide-containing molecules are well-known inhibitors of CAs, a family of metalloenzymes involved in processes like pH regulation, which is often dysregulated in tumors. mdpi.com Molecular docking studies of a benzenesulfonamide derivative showed efficient binding affinity for CA II and CA IX isoforms, involving metal coordination with the zinc ion in the active site and hydrogen bonding with the key residue Thr199. mdpi.com

Cyclin-Dependent Kinases (CDKs): Molecular modeling suggests that some 4-benzenesulfonamide derivatives of pyrazolo[1,5-a] nih.govresearchgate.nettriazine may exert their anticancer effects by inhibiting cancer-associated CDKs, which are critical for cell cycle progression. researchgate.net

TRPV4 Channels: As discussed, certain benzenesulfonamide analogues act as antagonists of the TRPV4 ion channel, physically blocking its function to mitigate downstream pathological effects like increased endothelial permeability in acute lung injury. nih.gov

Keap1-Nrf2 Pathway: Derivatives have been designed to inhibit the protein-protein interaction between Keap1 and Nrf2, a pathway that cancer cells can exploit to enhance their survival. nih.gov

The mechanism of action for many derivatives begins with the electrophilic sulfonyl chloride group reacting with nucleophiles (like amines or thiols) on biological molecules to form stable sulfonamide or sulfonate ester linkages.

Drug-Likeness Evaluation and Pharmacokinetic Profiles of Derivatives

For a chemical compound to be a viable drug candidate, it must possess not only potent biological activity but also favorable pharmacokinetic properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). nih.gov In silico tools and computational models are widely used to predict the drug-likeness and ADME profiles of derivatives early in the drug discovery process. mdpi.comajol.info

Pharmacokinetic Profiles (ADME):

Absorption: In silico predictions for various sulfonamide derivatives suggest high intestinal absorption rates, often above 80%. ajol.info

Distribution: Plasma protein binding is a critical parameter that affects a drug's distribution (Vd) and availability to act on its target. nih.gov ADME predictions can estimate a compound's ability to cross biological barriers, such as the blood-brain barrier (BBB). For a set of pyrazolo[1,5-a] nih.govresearchgate.nettriazine derivatives, ADMET predictions indicated a favorable profile. researchgate.net

Metabolism: The cytochrome P450 (CYP) family of enzymes is primarily responsible for drug metabolism. Predictions can indicate whether a compound is a substrate or inhibitor of key isoforms like CYP3A4, which is crucial for anticipating potential drug-drug interactions. ajol.info

Excretion: The total clearance of a compound helps predict its half-life and how it is removed from the body. ajol.info

Computational platforms like pkCSM and ADMETlab 3.0 are used to generate these profiles. researchgate.netnih.gov For example, the ADMET profile predicted for promising pyrazolo[1,5-a] nih.govresearchgate.nettriazine anticancer compounds was found to be favorable, supporting their further development. researchgate.net

PropertyPredicted Outcome for a Benzenesulfonamide Analogue mdpi.comRelevance
Gastrointestinal Absorption HighPredicts oral bioavailability
BBB Permeant NoIndicates whether the drug enters the central nervous system
CYP2D6 Inhibitor YesPotential for drug-drug interactions
Lipinski Violations 0Good drug-likeness profile

Advanced Analytical and Spectroscopic Characterization in Research of 4 Methylsulfonyl Benzenesulfonyl Chloride and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is the primary tool for elucidating the molecular structure of 4-(Methylsulfonyl)benzenesulfonyl chloride and its derivatives. Each technique provides a unique piece of the structural puzzle, and together they offer comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the precise structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework and the chemical environment of specific nuclei.

¹H NMR spectroscopy for derivatives of this compound reveals characteristic signals for the aromatic protons and the methylsulfonyl group. The protons on the benzene ring typically appear as a set of doublets in the downfield region (approximately 7.5-8.5 ppm), a result of the strong electron-withdrawing effects of both the sulfonyl chloride and the methylsulfonyl substituents. The integration of these signals confirms the presence of four aromatic protons. The methyl group of the methylsulfonyl moiety characteristically appears as a sharp singlet further upfield, typically in the range of 3.0-3.5 ppm. rsc.org

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. For derivatives of this compound, the aromatic carbons exhibit signals in the 125-150 ppm range. rsc.org The carbon atom attached to the methyl group of the sulfonyl moiety typically resonates at around 44-45 ppm. rsc.org

¹⁹F NMR is a crucial technique for the characterization of fluorinated derivatives. The fluorine nucleus (¹⁹F) is 100% naturally abundant and highly sensitive, resulting in sharp signals over a wide chemical shift range, which makes it an excellent probe for structural analysis. rsc.org For instance, in the synthesis of fluorinated benzenesulfonyl fluorides, the ¹⁹F NMR signal for the fluorine atom of the -SO₂F group appears at approximately +66 ppm. rsc.org The introduction of other fluorine-containing groups into the molecule would give rise to additional distinct signals and coupling patterns, which are invaluable for confirming the success of fluorination reactions. rsc.org

Table 1: Representative NMR Data for Derivatives of Benzenesulfonyl Chloride
Compound TypeTechniqueCharacteristic Chemical Shifts (δ, ppm)Reference
N-Benzyl-4-methylbenzenesulfonamide¹H NMR (CDCl₃)7.68 (d), 7.17 (d, Ar-H); 4.78 (t, NH); 4.04 (d, CH₂); 2.38 (s, CH₃) rsc.org
N-Benzyl-4-methylbenzenesulfonamide¹³C NMR (CDCl₃)143.5, 136.9, 136.3, 129.7, 128.7, 127.9, 127.2 (Ar-C); 47.3 (CH₂); 21.5 (CH₃) rsc.org
4-Methyl-benzenesulfonyl fluoride (B91410)¹⁹F NMR (CDCl₃)66.2 (-SO₂F) rsc.org
4-tert-Butyl-benzenesulfonyl fluoride¹⁹F NMR (CDCl₃)66.3 (-SO₂F) rsc.org

Mass Spectrometry (MS, HRMS, LC-MS, EI-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that often leads to extensive fragmentation. For related compounds like p-toluenesulfonyl chloride, the mass spectrum shows a molecular ion peak (M⁺) corresponding to its molecular weight, as well as characteristic fragment ions resulting from the loss of a chlorine atom ([M-Cl]⁺) or the entire sulfonyl chloride group. nist.gov This fragmentation pattern is highly useful for identifying the sulfonyl chloride moiety.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, often to within a few parts per million. This precision allows for the determination of the elemental composition of the molecule, which is a critical step in confirming the identity of newly synthesized compounds. For example, HRMS has been used to confirm the elemental composition of various fluorinated sulfonyl derivatives, matching the calculated mass for the chemical formula to the experimentally found mass. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This hyphenated technique is particularly useful for analyzing complex mixtures, reaction monitoring, and for the characterization of less volatile or thermally labile derivatives. nih.gov The use of soft ionization techniques like electrospray ionization (ESI) typically yields the protonated molecule [M+H]⁺ or other adducts, allowing for molecular weight determination with minimal fragmentation.

Table 2: Key Mass Spectrometry Data for Benzenesulfonyl Derivatives
CompoundTechniqueObservationReference
p-Toluenesulfonyl chlorideEI-MSMolecular Ion (M⁺) at m/z 190/192 (due to ³⁵Cl/³⁷Cl isotopes) nist.gov
4-Trifluoromethyl-3-nitro-benzenesulfonyl fluorideHRMSCalculated for C₇H₄F₄NO₃S: 243.9817, Found: 243.9811 rsc.org
Derivatized Sterols with 3-(chlorosulfonyl)benzoic acidLC-MS/MSDetection in negative ion mode with characteristic fragment ions at m/z 200.99 and 155.98 nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The technique measures the absorption of infrared radiation, which causes molecular vibrations (stretching, bending) at specific frequencies. The sulfonyl chloride (-SO₂Cl) and sulfone (-SO₂-) groups of this compound and its derivatives exhibit strong, characteristic absorption bands.

The two sulfur-oxygen double bonds (S=O) of a sulfonyl group result in two distinct stretching vibrations:

Asymmetric stretching (νas SO₂): Typically observed in the region of 1370-1400 cm⁻¹.

Symmetric stretching (νs SO₂): Typically observed in the region of 1170-1200 cm⁻¹. rsc.org

The presence of two such strong bands in these specific regions of the IR spectrum is a reliable indicator of the sulfonyl group. For instance, in various N-substituted 4-methylbenzenesulfonamides, these characteristic SO₂ bands are clearly observed around 1372 cm⁻¹ and 1154 cm⁻¹. rsc.org IR spectra of related compounds like 4-methylbenzenesulfonyl chloride also prominently feature these absorptions. nist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule and is particularly useful for analyzing compounds containing chromophores, such as aromatic rings. The benzene ring in this compound is a chromophore that absorbs UV light.

Substituted benzene derivatives typically show two main absorption bands, the primary band (or E2-band) around 200 nm and the secondary band (or B-band) around 255 nm, which arise from π→π* electronic transitions within the aromatic ring. The positions and intensities of these bands are sensitive to the nature of the substituents on the ring. The presence of two strong electron-withdrawing groups, -SO₂Cl and -SO₂CH₃, is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption maxima. For the closely related compound 4-methyl-benzenesulfonyl chloride, UV absorption maxima (λmax) are observed, providing a reference for the electronic properties of this class of compounds. nist.gov

Chromatographic Methods for Analysis and Purification

Chromatographic techniques are essential for separating the target compound from starting materials, byproducts, and other impurities, as well as for assessing the purity of the final product.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis and purification of sulfonyl chlorides and their derivatives. Due to its high resolution and sensitivity, it is the method of choice for determining the purity of synthesized compounds.

In a typical analytical setup, a reversed-phase C18 column is used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724), often with a gradient elution program where the proportion of the organic solvent is increased over time. google.com Detection is commonly performed using a UV detector, as the aromatic ring provides strong chromophoric activity. For example, the purity of p-acetaminobenzenesulfonyl chloride has been successfully determined by HPLC, with the main product peak appearing at a distinct retention time, well-separated from impurities. researchgate.net This method allows for precise quantification of purity, often reported as a percentage based on the relative peak area. researchgate.net Furthermore, HPLC methods can be scaled up for preparative separation to purify products from complex reaction mixtures.

Table 3: Representative HPLC Analytical Conditions
AnalyteColumnMobile PhaseDetectionReference
Methylsulfonyl chlorideWaters XBridge C18Gradient of Water and AcetonitrileUV (DAD) google.com
p-Acetaminobenzenesulfonyl chlorideNot specifiedNot specifiedUV researchgate.net
Derivatized LipidsReversed-phase UHPLCGradient of Acetonitrile and Water with additivesMS/MS nih.gov

Compound Index

Table 4: List of Compounds Mentioned
Compound Name
This compound
4-methylbenzenesulfonamide
4-methyl-benzenesulfonyl fluoride
4-tert-butyl-benzenesulfonyl fluoride
p-toluenesulfonyl chloride
4-Trifluoromethyl-3-nitro-benzenesulfonyl fluoride
3-(chlorosulfonyl)benzoic acid
p-acetaminobenzenesulfonyl chloride
Methylsulfonyl chloride
Acetonitrile

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. However, direct analysis of sulfonyl chlorides like this compound or its resulting sulfonamide products can be challenging due to their low volatility and potential for thermal degradation at the high temperatures used in the GC injector and column. core.ac.uk To overcome these limitations, derivatization is employed to convert the analytes into more volatile and thermally stable forms suitable for GC-MS analysis. core.ac.ukmdpi.com

The primary goal of derivatization in this context is to replace active hydrogen atoms on functional groups like amines (-NH) or hydroxyls (-OH) with non-polar, thermally stable groups. youtube.com For sulfonamides derived from this compound, common derivatization strategies include methylation, acylation, or silylation. oup.com For instance, sulfonamides can be methylated at the N1 position using diazomethane, followed by acylation of the N4 position. oup.com Alternatively, silylation reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace active hydrogens with a trimethylsilyl (TMS) group.

The derivatized sample is then injected into the GC-MS system. The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase of the capillary column. rsc.org A typical column used for this analysis is a non-polar or semi-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., RTX-5MS). rsc.org The oven temperature is programmed to ramp up gradually, allowing for the sequential elution of compounds. rsc.org

As each compound elutes from the GC column, it enters the mass spectrometer, which ionizes the molecules (commonly via electron impact, EI) and separates the resulting ions based on their mass-to-charge ratio (m/z). rsc.org The resulting mass spectrum provides a molecular fingerprint, allowing for structural elucidation and confirmation of the derivatized product.

Table 5.2.3.1: Typical GC-MS Parameters for Analysis of Derivatized Sulfonamides

ParameterTypical SettingPurpose
GC System
Injector Temperature280 °CEnsures rapid volatilization of the derivatized sample. rsc.org
Column TypeRTX-5MS (30 m x 0.25 mm x 0.25 µm) or similarProvides separation based on boiling point and polarity. rsc.org
Carrier GasHeliumInert mobile phase to carry analytes through the column. rsc.org
Oven ProgramInitial temp 50 °C, ramp at 25 °C/min to 300 °C, hold for 3-4 minSeparates compounds with different boiling points. rsc.org
MS System
Ionization ModeElectron Impact (EI) at 70 eVFragments molecules into predictable, reproducible patterns.
Ion Source Temp200 °CMaintains analytes in the gas phase without degradation. rsc.org
Mass Rangem/z = 50 - 400Detects the mass-to-charge ratios of expected fragments. rsc.org

X-ray Crystallography for Molecular and Supramolecular Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal information on bond lengths, bond angles, and conformational details of molecules like this compound and its derivatives. nih.gov Furthermore, it reveals the intricate network of intermolecular interactions that govern the packing of molecules in the crystal lattice, defining the supramolecular structure. nih.govnih.gov

For sulfonamide derivatives, which are common products of reactions with this compound, X-ray diffraction analysis has established characteristic supramolecular motifs. nih.govnih.gov The crystal lattice of many sulfonamides is stabilized by intermolecular hydrogen bonds, often involving the sulfonamide N-H group as a donor and a sulfonyl oxygen atom (O=S) as an acceptor. nih.govnih.gov These interactions can lead to the formation of well-defined assemblies, such as cyclic dimers. nih.govnih.gov In addition to strong hydrogen bonds, weaker interactions like C-H···O short contacts also play a significant role in consolidating the crystal packing. nih.govnih.gov

The molecular geometry determined by X-ray crystallography provides key data points. For instance, in structures related to benzenesulfonamides, the geometry around the sulfur atom is typically a distorted tetrahedron. The bond lengths and angles can be influenced by the nature of the substituents on both the benzene ring and the sulfonamide nitrogen.

Table 5.3.1: Representative Crystallographic Data for a Sulfonamide Derivative (Note: Data presented is illustrative for a benzenesulfonamide (B165840) derivative and demonstrates the type of information obtained from X-ray analysis.)

ParameterTypical ValueSignificance
Bond Lengths
S=O~1.43 ÅReflects the double bond character between sulfur and oxygen.
S-N~1.63 ÅCharacterizes the sulfonamide linkage.
S-C (aromatic)~1.76 ÅRepresents the bond between the sulfonyl group and the phenyl ring.
Bond Angles
O=S=O~120°Indicates the angle between the two sulfonyl oxygen atoms.
O=S=N~107°Defines the geometry of the sulfonamide group.
O=S=C~108°Defines the geometry of the sulfonyl group relative to the ring.
Supramolecular Interactions
N-H···O Hydrogen Bond2.0 - 2.5 Å (H···O distance)A primary interaction driving the assembly of sulfonamide molecules in the solid state. nih.govnih.gov
C-H···O Short Contact2.4 - 2.8 Å (H···O distance)Weaker interactions that contribute to the stability of the overall crystal structure. nih.gov

This detailed structural information is invaluable for understanding structure-property relationships and for the rational design of new molecules with specific solid-state properties.

Methodological Validation for Reactive Intermediates

The analysis of reactive intermediates like this compound presents significant analytical challenges. These compounds can be unstable, prone to hydrolysis, and may coexist with structurally similar starting materials or impurities, making direct quantification difficult. researchgate.netcdnsciencepub.com Therefore, robust and validated analytical methods are essential to ensure the quality and consistency of chemical processes. researchgate.net

A critical aspect of process development is controlling impurities in raw materials that can lead to the formation of undesired byproducts. For example, an impurity like sulfuryl chloride in a chlorosulfonic acid starting material can lead to process impurities in downstream products. researchgate.net Direct analysis of such reactive species is often unsuitable. researchgate.net

A common and effective strategy for the reliable quantification of a reactive intermediate is to develop a derivatization method. researchgate.net In this approach, the reactive compound is converted into a stable, easily analyzable derivative. The subsequent analytical method, typically using a technique like Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), is then fully validated according to established guidelines (e.g., ICH). researchgate.net

Method validation ensures the reliability of the analytical data by assessing several key parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities, degradants, or matrix components.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed using recovery studies on spiked samples.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.

By developing and validating a derivatization-based method, a correlation can be established between the level of the reactive intermediate in the starting material and the levels of process impurities in the final product. This allows for the implementation of appropriate specifications for raw materials, ensuring a robust and controlled manufacturing process. researchgate.net

Theoretical and Computational Studies on 4 Methylsulfonyl Benzenesulfonyl Chloride and Analogues

Density Functional Theory (DFT) Calculations for Geometric Parameters and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to predict the geometric and electronic properties of molecules with high accuracy. For 4-(Methylsulfonyl)benzenesulfonyl chloride, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), are employed to determine its most stable three-dimensional structure (ground-state geometry). nih.gov

These calculations yield precise values for bond lengths, bond angles, and dihedral angles. The optimization process seeks the lowest energy conformation of the molecule. For instance, in related benzenesulfonyl chlorides, the geometry around the sulfonyl groups is typically tetrahedral. researchgate.net The calculations would also reveal the orientation of the methylsulfonyl group relative to the benzenesulfonyl chloride moiety. This structural information is fundamental for understanding the molecule's physical properties and how it interacts with other molecules.

Table 1: Representative Geometric Parameters Calculated by DFT (Note: These are illustrative values based on DFT calculations of similar aromatic sulfonyl compounds, as specific data for the title compound is not available.)

ParameterBondTypical Calculated Value
Bond LengthS-O (sulfonyl chloride)~1.43 Å
Bond LengthS-Cl (sulfonyl chloride)~2.07 Å
Bond LengthS-C (ring)~1.77 Å
Bond LengthS-O (methylsulfonyl)~1.45 Å
Bond AngleO-S-O (sulfonyl chloride)~120°
Bond AngleO-S-Cl (sulfonyl chloride)~108°
Bond AngleC-S-Cl (sulfonyl chloride)~105°

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital most likely to donate electrons in a reaction (acting as a nucleophile), while the LUMO is the orbital most likely to accept electrons (acting as an electrophile). libretexts.orgresearchgate.net

For this compound, FMO analysis helps to understand its reactive behavior. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. wikipedia.orgresearchgate.net A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net DFT calculations can map the electron density distribution of these orbitals, showing that the LUMO is typically localized around the electrophilic sulfonyl chloride group, making it the primary site for nucleophilic attack. The HOMO is often distributed across the aromatic ring and the methylsulfonyl group.

Table 2: Illustrative Frontier Orbital Energies (Note: These are representative values for analogous compounds.)

OrbitalEnergy (eV)Role in Reactivity
HOMO~ -8.5Electron Donor
LUMO~ -1.5Electron Acceptor
HOMO-LUMO Gap~ 7.0Indicator of Chemical Stability

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It translates the complex, delocalized molecular orbitals from a DFT calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This method is particularly useful for quantifying charge transfer and intramolecular interactions.

In this compound, NBO analysis can elucidate the nature of the bonds, such as the polarization of the S-Cl and S=O bonds. It also reveals hyperconjugative interactions, which are stabilizing effects caused by the delocalization of electron density from a filled (donor) orbital to an adjacent empty (acceptor) orbital. For example, lone pairs on the oxygen atoms can donate electron density into the antibonding orbitals of adjacent sulfur-carbon or sulfur-chlorine bonds. The strength of these interactions is quantified by the second-order perturbation energy (E2), which indicates the magnitude of the stabilization. niscair.res.in

Molecular Electrostatic Potential (MEP) Surfaces

A Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, using a color scale to indicate charge distribution. researchgate.net

Red regions indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack.

Blue regions represent areas of low electron density and positive electrostatic potential, identifying likely sites for nucleophilic attack.

Green regions denote areas of neutral potential.

For this compound, the MEP surface would show highly negative potential (red) around the oxygen atoms of both the sulfonyl chloride and methylsulfonyl groups, making them sites for interaction with electrophiles or hydrogen bond donors. A strongly positive potential (blue) would be located on the sulfur atom of the sulfonyl chloride group, confirming its high electrophilicity and susceptibility to attack by nucleophiles. The aromatic ring would exhibit moderately negative potential above and below the plane.

Molecular Docking Studies for Biological Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a small molecule (ligand), such as a derivative of this compound, might interact with a biological target, typically a protein or enzyme. nih.gov

Although specific docking studies for this compound are not prominent, its structural motifs are common in enzyme inhibitors. In a hypothetical docking study, the compound would be placed into the active site of a target protein. The simulation would then explore various binding poses, calculating a "docking score" for each to estimate the binding affinity. The analysis would reveal potential non-covalent interactions, such as hydrogen bonds between the sulfonyl oxygens and amino acid residues (e.g., arginine, serine), or hydrophobic interactions involving the benzene ring. bilkent.edu.trresearchgate.net Such studies are crucial for designing new therapeutic agents.

Noncovalent Interaction (NCI) Analysis in Supramolecular Networks

Noncovalent interactions (NCIs) are critical in determining the crystal packing and supramolecular architecture of molecules in the solid state. NCI analysis is a computational method that visualizes and characterizes weak interactions like hydrogen bonds, van der Waals forces, and steric repulsion in real space. nih.govmdpi.com This is often complemented by Hirshfeld surface analysis, which maps intermolecular contacts in a crystal. nih.govscienceopen.com

For this compound, NCI analysis would reveal the specific intermolecular forces that govern its crystal structure. These would likely include:

Hydrogen bonds: Weak C–H···O interactions between the methyl or aromatic hydrogens and the sulfonyl oxygen atoms of neighboring molecules.

Halogen interactions: Contacts involving the chlorine atom (Cl···O or Cl···π). nih.gov

π-stacking: Interactions between the aromatic rings of adjacent molecules.

Visualizations from NCI analysis show these interactions as broad surfaces between molecules, colored to indicate their nature (e.g., green for weak van der Waals forces, blue for strong attractive interactions like hydrogen bonds). researchgate.net

Computational Prediction of Chemical Reactivity and Selectivity

Computational methods are invaluable for predicting the chemical reactivity and selectivity of molecules. nih.gov By integrating data from DFT, FMO, and MEP analyses, a comprehensive reactivity profile for this compound can be constructed.

The primary reactive site is the highly electrophilic sulfur atom of the sulfonyl chloride group, as indicated by its positive electrostatic potential (MEP) and the localization of the LUMO on this functional group (FMO). This predicts that the molecule will readily undergo nucleophilic substitution reactions at this sulfur atom, where the chloride ion acts as a leaving group. researchgate.net

Furthermore, computational models can be used to study reaction mechanisms, such as the hydrolysis of benzenesulfonyl chlorides. researchgate.net These studies can determine whether a reaction proceeds through a concerted (SN2-like) or a stepwise (addition-elimination) mechanism by calculating the energies of transition states and intermediates. researchgate.net This predictive power allows chemists to anticipate reaction outcomes and design synthetic routes more efficiently.

Quantum Chemical Parameters and Their Relationship to Reactivity and Bioactivity

Quantum chemical parameters are crucial in elucidating the electronic structure and reactivity of a molecule. For this compound, these parameters are influenced by the presence of two electron-withdrawing groups: the sulfonyl chloride (-SO₂Cl) and the methylsulfonyl (-SO₂CH₃) moieties.

The reactivity of arenesulfonyl chlorides in nucleophilic substitution reactions is a key aspect of their chemistry. Density Functional Theory (DFT) calculations on various substituted arenesulfonyl chlorides have shown that electron-withdrawing substituents increase the rate of reactions such as chloride-chloride exchange. semanticscholar.org This is because such substituents enhance the electrophilicity of the sulfonyl sulfur atom, making it more susceptible to nucleophilic attack. semanticscholar.org The methylsulfonyl group in the para position of this compound is a strong electron-withdrawing group, and therefore, this compound is expected to be highly reactive towards nucleophiles.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The energy of the LUMO is indicative of a molecule's ability to accept an electron, with a lower LUMO energy corresponding to a better electron acceptor and thus greater reactivity as an electrophile. wuxibiology.com Conversely, the HOMO energy relates to the ability to donate an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's chemical stability; a smaller gap generally implies higher reactivity. wikipedia.org

For this compound, the presence of two strong electron-withdrawing groups would be expected to significantly lower the energy of the LUMO, which would be localized on the sulfonyl chloride group and the aromatic ring. This low-lying LUMO would make the compound a potent electrophile, readily reacting with a wide range of nucleophiles. The HOMO, in contrast, would be of lower energy, reflecting the reduced electron density of the aromatic ring. This would result in a relatively large HOMO-LUMO gap, indicating kinetic stability in the absence of a suitable nucleophile.

The bioactivity of compounds containing the arylsulfonyl chloride moiety is often linked to their ability to react with nucleophilic residues in biological macromolecules, such as amino acid side chains in proteins. The enhanced reactivity of this compound, due to its electronic structure, suggests a potential for strong interactions with biological targets.

Table 1: Calculated Physicochemical Properties of this compound

ParameterValue
Topological Polar Surface Area (TPSA)68.28 Ų
LogP1.0176
Hydrogen Bond Acceptors4
Hydrogen Bond Donors0
Rotatable Bonds2

This data is computationally derived and provides an estimation of the compound's properties. chemscene.com

In Silico Metabolic Stability Predictions

The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile and in vivo efficacy. In silico methods for predicting metabolic stability are valuable tools in the early stages of drug discovery, providing insights into how a compound might be processed in the body. These predictions are often based on identifying potential sites of metabolism by cytochrome P450 (CYP) enzymes.

The primary sites for oxidative metabolism by CYP enzymes are typically electron-rich and sterically accessible positions. In this compound, the aromatic ring is electron-deficient due to the two sulfonyl groups, which would generally decrease its susceptibility to aromatic hydroxylation. The methyl group of the methylsulfonyl moiety represents a potential site for oxidation to a hydroxymethyl group, which could be further oxidized to a carboxylic acid. However, the electron-withdrawing nature of the adjacent sulfonyl group may hinder this oxidation.

The sulfonyl chloride group is primarily a reactive functional group for conjugation rather than a site for oxidative metabolism. It would readily react with water to form the corresponding sulfonic acid, or with biological nucleophiles such as glutathione. This hydrolysis would likely be a major route of non-enzymatic clearance.

Computational tools for predicting metabolic stability often rely on large datasets of experimentally determined metabolic data to build their models. mdpi.com The predictions for a novel compound are then based on its structural similarity to compounds in the training set. The accuracy of these predictions can vary depending on the structural class of the compound and the specific software used.

Table 2: General Parameters for In Silico Metabolic Stability Assessment

ParameterDescriptionRelevance to this compound
Intrinsic Clearance (Clint) The rate of metabolism by liver microsomes in the absence of blood flow limitations.Likely to be dominated by chemical hydrolysis of the sulfonyl chloride group rather than enzymatic metabolism.
Half-life (t½) The time taken for the concentration of the compound to reduce by half.Expected to be short due to the high reactivity of the sulfonyl chloride moiety.
Sites of Metabolism (SOMs) The specific atoms or functional groups on the molecule that are most likely to be metabolized.The methyl group is a potential, albeit likely minor, site of oxidative metabolism. The primary route of transformation is expected to be hydrolysis of the sulfonyl chloride.

Environmental and Safety Considerations in the Research and Handling of 4 Methylsulfonyl Benzenesulfonyl Chloride

Management of Hazardous Byproducts and Waste

The synthesis of 4-(Methylsulfonyl)benzenesulfonyl chloride, like other sulfonyl chlorides, can generate a variety of hazardous byproducts and waste streams that require careful management. Traditional synthesis methods often involve reagents that can lead to the formation of toxic and corrosive substances.

A common route to producing sulfonyl chlorides is through chlorosulfonation of the corresponding aromatic compound. This process can result in the formation of several byproducts, including diphenyl sulfone and sulfonic acid. orgsyn.org The use of excess chlorosulfonic acid is often necessary to drive the reaction to completion, which contributes to the volume of acidic waste. orgsyn.org

Another synthetic pathway involves a modified Sandmeyer reaction, which utilizes a diazonium salt. This method can produce impurities such as the corresponding Sandmeyer product (e.g., a chloro-substituted aromatic), a hydrolysis product (sulfonic acid), a disulfide, and a sulfone. acs.org The management of these byproducts is crucial for both process efficiency and environmental protection.

The waste generated from these processes is often a complex mixture of organic and inorganic compounds. Acidic waste streams containing hydrochloric acid and sulfuric acid are common, particularly when the product is isolated through quenching with water. acs.orgnih.gov These acidic waste streams require neutralization before disposal.

Effective waste management strategies are essential. These can include:

Neutralization: Acidic waste streams should be carefully neutralized with a suitable base.

Separation and Recovery: Where feasible, valuable byproducts or unreacted starting materials should be recovered from the waste stream.

Incineration: Organic waste that cannot be recycled may be disposed of through controlled incineration at a licensed facility.

Aqueous Waste Treatment: Aqueous waste streams may require treatment to remove organic compounds and heavy metals before being discharged.

The following table summarizes common byproducts and their management:

Byproduct/Waste StreamPotential SourceManagement/Disposal Method
Diphenyl sulfoneChlorosulfonationIsolation and potential reuse or incineration
Sulfonic acidHydrolysis of sulfonyl chlorideNeutralization and treatment of aqueous waste
Hydrochloric acidReaction with water/moistureNeutralization
Sulfuric acidDecomposition in waterNeutralization
Heavy metal salts (e.g., copper)Sandmeyer-type reactionsPrecipitation and disposal as hazardous waste

Safe Handling and Storage Protocols for Reactive Sulfonyl Chlorides

The reactive nature of this compound and other sulfonyl chlorides necessitates strict adherence to safe handling and storage protocols to prevent accidents and exposure. These compounds are sensitive to moisture and can react violently with certain substances. noaa.gov

Personal Protective Equipment (PPE): When handling sulfonyl chlorides, it is imperative to use appropriate PPE to prevent contact with the skin, eyes, and respiratory system. thermofisher.com This includes:

Eye and Face Protection: Chemical safety goggles and a face shield are essential. keyorganics.net

Hand Protection: Chemical-resistant gloves, such as those made of nitrile or neoprene, should be worn. keyorganics.net

Body Protection: A lab coat or chemical-resistant apron is necessary to protect against splashes. keyorganics.net

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably a fume hood, to avoid inhalation of vapors. If ventilation is inadequate, a respirator with an appropriate cartridge should be used. keyorganics.net

Handling Procedures:

Work should be performed in a chemical fume hood to control vapor exposure.

Avoid contact with water and moisture, as sulfonyl chlorides react to produce corrosive acids. nih.govnoaa.gov

Grounding and bonding should be used to prevent static discharge when transferring large quantities.

Do not eat, drink, or smoke in areas where these chemicals are handled. keyorganics.net

Storage Requirements:

Store in a cool, dry, well-ventilated area away from incompatible materials. keyorganics.net

Containers should be tightly sealed to prevent exposure to moisture. chemscene.com

Store away from bases, oxidizing agents, alcohols, and amines, as violent reactions can occur. noaa.gov

The storage area should have secondary containment to manage potential spills.

Spill and Emergency Response:

In case of a spill, evacuate the area and ensure adequate ventilation.

Small spills can be absorbed with an inert material like sand or vermiculite. keyorganics.net Do not use combustible materials like paper towels.

The absorbed material should be collected in a suitable container for disposal as hazardous waste. keyorganics.net

In case of fire, use a dry chemical, carbon dioxide, or foam extinguisher. Do not use water, as it will react with the sulfonyl chloride. ilo.org

Environmental Impact of Synthesis and Production Processes

The synthesis and production of this compound can have several environmental impacts that need to be carefully managed. These impacts stem from the raw materials used, the energy consumed, and the waste generated throughout the production lifecycle.

The use of hazardous reagents such as chlorosulfonic acid and thionyl chloride is a significant concern. wikipedia.org These substances are corrosive and can release toxic gases upon decomposition or reaction with moisture. nih.govnoaa.gov Spills or improper disposal of these reagents can lead to soil and water contamination.

The production process itself can generate harmful emissions. Off-gassing during the reaction and isolation steps can release acidic gases like hydrogen chloride and sulfur dioxide into the atmosphere. mdpi.com These gases can contribute to acid rain and respiratory problems.

The aqueous waste streams generated during the synthesis can be harmful to aquatic life if not properly treated. These streams may contain residual sulfonyl chlorides, sulfonic acids, and other organic byproducts, which can lower the pH of water bodies and be toxic to aquatic organisms.

Efforts to mitigate the environmental impact of sulfonyl chloride production focus on several key areas:

Waste Minimization: Implementing process optimization to reduce the formation of byproducts and the use of excess reagents. nbinno.com

Emission Control: Using scrubbers and other air pollution control devices to capture and neutralize acidic gases. mdpi.com

Wastewater Treatment: Employing robust wastewater treatment processes to remove hazardous chemicals before discharge.

Solvent Selection: Choosing less hazardous and more environmentally friendly solvents.

The following table outlines some of the potential environmental impacts and mitigation strategies:

Environmental AspectPotential ImpactMitigation Strategy
Air PollutionRelease of HCl and SO2 gasesInstallation of gas scrubbers
Water ContaminationDischarge of acidic and organic-laden wastewaterOn-site wastewater treatment, neutralization
Soil ContaminationSpills of corrosive and toxic reagentsSecondary containment, proper spill response
Resource DepletionUse of non-renewable raw materials and energyProcess optimization, exploring renewable feedstocks nbinno.com

Development of Greener Synthetic Approaches

In response to the environmental and safety concerns associated with traditional methods of sulfonyl chloride synthesis, significant research has been dedicated to developing greener and more sustainable alternatives. nbinno.com These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

One promising area of research is the use of alternative chlorinating agents and oxidants that are less hazardous than traditional reagents. For example, N-chlorosuccinimide (NCS) has been used as a chlorinating agent in a more environmentally friendly method for synthesizing sulfonyl chlorides from S-alkylisothiourea salts. organic-chemistry.org This method offers the advantage of recycling the succinimide byproduct back into NCS. organic-chemistry.org Sodium dichloroisocyanurate dihydrate (NaDCC·2H2O) has also been explored as an efficient oxidant for converting thiols to sulfonyl chlorides in more sustainable solvents like water and ethanol. rsc.org

The development of catalytic methods is another key aspect of green chemistry in this field. Photocatalytic methods using heterogeneous catalysts, such as potassium poly(heptazine imide), have been shown to produce sulfonyl chlorides from arenediazonium salts under mild conditions with visible light irradiation. acs.org This approach avoids the use of harsh reagents and high temperatures.

Flow chemistry is also emerging as a powerful tool for the safer and more efficient synthesis of sulfonyl chlorides. rsc.org Continuous flow reactors offer better control over reaction parameters, such as temperature and mixing, which can improve reaction yields and reduce the formation of byproducts. rsc.org The small reactor volumes also enhance safety by minimizing the amount of hazardous material present at any given time. rsc.org

The use of greener solvents is another important consideration. Aqueous-based processes have been developed for the preparation of aryl sulfonyl chlorides, which can offer significant environmental benefits over traditional methods that use volatile organic solvents. acs.org

The table below summarizes some of the greener approaches being explored:

Greener ApproachKey FeaturesPotential Benefits
Alternative ReagentsUse of NCS or NaDCC·2H2O organic-chemistry.orgrsc.orgReduced toxicity, potential for reagent recycling
Catalytic MethodsPhotocatalysis with heterogeneous catalysts acs.orgMild reaction conditions, reduced energy consumption
Flow ChemistryContinuous processing in microreactors rsc.orgEnhanced safety, improved process control, higher yields
Greener SolventsUse of water or other sustainable solvents acs.orgrsc.orgReduced use of volatile organic compounds

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 4-(Methylsulfonyl)benzenesulfonyl chloride in a laboratory setting?

  • Methodological Answer : The compound is typically synthesized via sulfonation and subsequent chlorination. For example, methyl benzylamine derivatives can undergo sulfurization followed by reaction with hydrogen chloride to yield the sulfonyl chloride . Key steps include controlling reaction temperature (e.g., 0–5°C during chlorination) and using anhydrous conditions to minimize hydrolysis. Purification often involves recrystallization from non-polar solvents like dichloromethane/hexane mixtures .

Q. What analytical techniques are recommended for confirming the purity and structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR can confirm the presence of methylsulfonyl and sulfonyl chloride groups (e.g., δ ~3.3 ppm for methylsulfonyl protons) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) is used to assess purity (>95% is typical for research-grade material) .
  • Melting Point Analysis : Compare observed mp (e.g., 105–110°C) with literature values to detect impurities .

Q. What are the critical safety considerations when handling this compound in experimental procedures?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors, which can cause respiratory irritation .
  • Waste Disposal : Neutralize residual compound with ice-cold sodium bicarbonate before disposal in designated hazardous waste containers .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported melting points or reactivity across studies?

  • Methodological Answer : Contradictions often arise from differences in purity or hydration. For example, a reported mp of 105–110°C vs. 208–210°C for a related acetylbenzoic acid may indicate residual solvents. Strategies include:

  • Purity Analysis : Use HPLC or Karl Fischer titration to quantify water content .
  • Controlled Recrystallization : Reproduce purification under inert atmospheres to exclude moisture .

Q. What strategies enhance the regioselectivity of nucleophilic substitutions involving this sulfonyl chloride?

  • Methodological Answer :

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor sulfonyl chloride activation by stabilizing transition states .
  • Catalysts : Use DMAP (4-dimethylaminopyridine) to accelerate acylation of sterically hindered amines .
  • Temperature Modulation : Lower temperatures (-20°C) reduce side reactions in sensitive substrates .

Q. How does the electron-withdrawing methylsulfonyl group influence the compound’s reactivity in comparison to other benzenesulfonyl chlorides?

  • Methodological Answer : The methylsulfonyl group increases electrophilicity at the sulfur center, accelerating nucleophilic substitution. Comparative kinetic studies with 4-methoxy or 4-trifluoromethyl analogs show 2–3x faster reaction rates in SNAr reactions . Computational modeling (DFT) can further elucidate electronic effects on transition-state geometry.

Q. What experimental approaches are used to assess the biological activity of derivatives synthesized from this compound?

  • Methodological Answer :

  • In Vitro Assays : Screen for antimicrobial activity via broth microdilution (MIC values against Gram-positive/negative bacteria) .
  • Enzyme Inhibition : Use fluorescence-based assays to measure inhibition of target enzymes (e.g., carbonic anhydrase) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) evaluate potential therapeutic applications .

Contradictory Data Analysis

Q. How should researchers address inconsistent stability reports of this compound under aqueous conditions?

  • Methodological Answer : Stability variations may stem from pH or trace moisture. For example:

  • Hydrolysis Rate Studies : Monitor by ¹H NMR in D₂O at pH 7.4 vs. 2.0; half-life differences confirm pH-dependent degradation .
  • Karl Fischer Titration : Quantify residual water in solvent systems to correlate with decomposition rates .

Tables for Key Data Comparison

Property Reported Value Source
Melting Point (°C)105–110
Boiling Point (°C)Not available
Purity (HPLC)>95%
Hydrolysis Half-Life (pH 7)~2 hours

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.